molecular formula C8H8O2S B13339525 3-(5-Methylthiophen-2-yl)-3-oxopropanal

3-(5-Methylthiophen-2-yl)-3-oxopropanal

Katalognummer: B13339525
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: SCIHNPVKQHHZGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methylthiophen-2-yl)-3-oxopropanal is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-3-oxopropanal can be achieved through several synthetic routes. One common method involves the condensation of 5-methylthiophene-2-carbaldehyde with an appropriate reagent to introduce the oxopropanal group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(5-Methylthiophen-2-yl)-3-oxopropanal has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(5-Methylthiophen-2-yl)-3-oxopropanal involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: A similar compound with a nitrile group instead of the oxopropanal group.

    3-(1-Adamantyl)-3-oxopropanenitrile: Another related compound with an adamantyl group.

    3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile: A compound with a trifluoromethylphenyl group.

Uniqueness

3-(5-Methylthiophen-2-yl)-3-oxopropanal is unique due to its specific structural features, such as the presence of the oxopropanal group and the methyl-substituted thiophene ring.

Eigenschaften

Molekularformel

C8H8O2S

Molekulargewicht

168.21 g/mol

IUPAC-Name

3-(5-methylthiophen-2-yl)-3-oxopropanal

InChI

InChI=1S/C8H8O2S/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,5H,4H2,1H3

InChI-Schlüssel

SCIHNPVKQHHZGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C(=O)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.